3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline
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Overview
Description
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is a chemical compound known for its unique structure and properties It is an aromatic amine with a complex molecular structure that includes a naphthalene ring substituted with chlorine atoms and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the chlorination of naphthalene to introduce chlorine atoms at specific positions. This is followed by the formation of the naphthalen-1-yl ether through a nucleophilic substitution reaction with an appropriate aniline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene and aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a different substitution pattern on the aromatic ring.
3,4-Dichloroaniline: Lacks the naphthalene ring but shares the aniline and chlorine substitution.
Uniqueness
3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline is unique due to its specific substitution pattern and the presence of both naphthalene and aniline moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
76590-28-8 |
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Molecular Formula |
C16H10Cl3NO |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
3-chloro-4-(2,4-dichloronaphthalen-1-yl)oxyaniline |
InChI |
InChI=1S/C16H10Cl3NO/c17-12-8-14(19)16(11-4-2-1-3-10(11)12)21-15-6-5-9(20)7-13(15)18/h1-8H,20H2 |
InChI Key |
LNZQAJZDUQFIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OC3=C(C=C(C=C3)N)Cl)Cl)Cl |
Origin of Product |
United States |
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